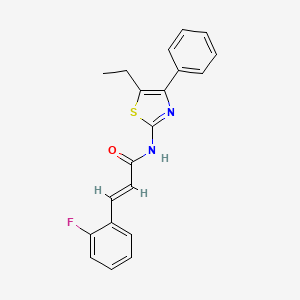
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP belongs to the class of piperidine compounds and has a unique chemical structure that makes it a promising candidate for research in the fields of pharmacology, biochemistry, and medicinal chemistry.
Mechanism of Action
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol exerts its pharmacological effects by binding to the dopamine transporter and inhibiting its activity. This leads to an increase in the levels of dopamine in the brain, which is believed to be responsible for its antipsychotic and antidepressant activities.
Biochemical and Physiological Effects:
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the regulation of mood and behavior, and the improvement of cognitive function. 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has several advantages for use in laboratory experiments, including its high potency and selectivity for the dopamine transporter, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol also has limitations, including its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for research on 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, including the development of new drugs based on its structure, the investigation of its potential for the treatment of various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to elucidate the potential side effects and toxicity of 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, as well as its pharmacokinetic properties and optimal dosing regimens.
In conclusion, 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a promising compound that has the potential for various scientific applications. Its unique chemical structure and pharmacological properties make it a valuable tool for research in the fields of pharmacology, biochemistry, and medicinal chemistry. Further studies are needed to fully explore the potential of 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol and its derivatives for the development of new drugs and therapies.
Synthesis Methods
The synthesis of 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves several steps, including the reaction of 5-methyl-2-pyridinecarboxaldehyde with 2-methyl-4-propylpyrimidine-5-carboxylic acid, followed by the reduction of the resulting compound with sodium borohydride. The final step involves the reaction of the reduced compound with 4-piperidone hydrochloride to obtain 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol.
Scientific Research Applications
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been extensively studied for its potential applications in various scientific fields. In pharmacology, 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been shown to exhibit potent antipsychotic and antidepressant activities. In biochemistry, 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been studied for its ability to inhibit the activity of dopamine transporter, which is a key protein involved in the regulation of dopamine levels in the brain. In medicinal chemistry, 1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been investigated for its potential as a lead compound for the development of new drugs targeting various diseases.
properties
IUPAC Name |
1-(2-methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-4-5-16-13-20-15(3)22-18(16)23-10-8-19(24,9-11-23)17-7-6-14(2)12-21-17/h6-7,12-13,24H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQWUQQQOWHLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1N2CCC(CC2)(C3=NC=C(C=C3)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-5-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5491420.png)

![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile](/img/structure/B5491437.png)
![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-1H-benzimidazole-2-carboxamide](/img/structure/B5491439.png)
![ethyl 2-(4-iodobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5491449.png)
![N-{1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5491461.png)


![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-iodophenyl)acrylonitrile](/img/structure/B5491473.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5491474.png)
![7-({[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5491482.png)

![N-methyl-1-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5491497.png)
![N-{2-[3-(4-chlorobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B5491513.png)